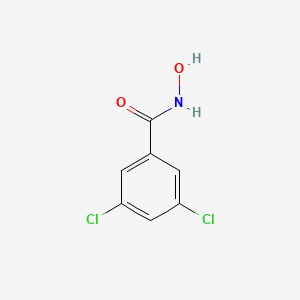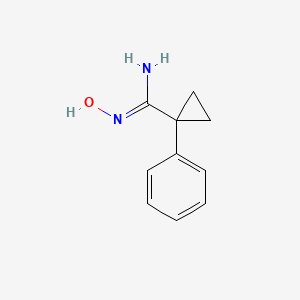
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-phenylcyclopropane-1-carboximidamide (NHCPC) is a synthetic organic compound that has recently gained attention due to its potential applications in the field of scientific research. NHCPC is a cyclopropane derivative of a phenyl group and has a unique structure that allows it to be used in a variety of ways. NHCPC has been used in a range of applications, including synthesis, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of N'-hydroxy-1-phenylcyclopropane-1-carboximidamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and nucleic acids, which then leads to changes in their structure and function. This binding can lead to a range of effects, including inhibition of enzyme activity, inhibition of protein-protein interactions, and modulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In studies, this compound has been shown to inhibit the activity of enzymes, modulate gene expression, and inhibit protein-protein interactions. In addition, this compound has been found to have anti-inflammatory and anti-tumor effects, as well as a range of other effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that this compound is relatively easy to synthesize, which makes it suitable for use in a variety of experiments. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has a range of potential future applications. One potential application is in drug discovery, where this compound can be used to synthesize a range of compounds, including inhibitors of enzymes, small molecule agonists and antagonists, and inhibitors of protein-protein interactions. This compound can also be used in biochemistry to study the structure and function of proteins and nucleic acids, as well as to study the mechanisms of drug action. In addition, this compound can be used to study the effects of drugs on the body and to develop new drugs. Finally, this compound can be used in the development of new materials and in the synthesis of new compounds.
Métodos De Síntesis
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide can be synthesized using a variety of methods. One of the most common methods is the Mannich reaction, which involves reacting an amine with an aldehyde and a ketone. The reaction produces a cyclopropane derivative of a phenyl group, which is then reacted with an acid to form this compound. Other methods, such as the Knoevenagel condensation, can also be used to synthesize this compound.
Aplicaciones Científicas De Investigación
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide has been used in a variety of scientific research applications, including drug discovery and biochemistry. In drug discovery, this compound has been used to synthesize a range of compounds, including inhibitors of enzymes, small molecule agonists and antagonists, and inhibitors of protein-protein interactions. This compound has also been used in biochemistry to study the structure and function of proteins and nucleic acids, as well as to study the mechanisms of drug action.
Propiedades
IUPAC Name |
N'-hydroxy-1-phenylcyclopropane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9(12-13)10(6-7-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLURBVCIYBHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=CC=CC=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


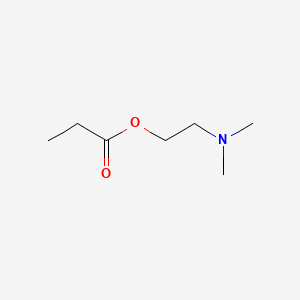
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
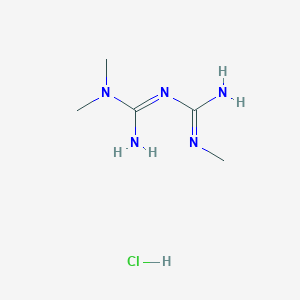
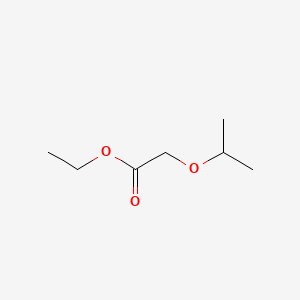

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)
![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

